(S)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride is a chiral amine compound that features a pyridine ring substituted with a methoxy group at the 2-position and an ethanamine side chain. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in various fields, including chemistry, biology, and medicine. The dihydrochloride form enhances its solubility in water, making it suitable for biological studies and pharmaceutical applications.
The compound is classified as a chiral organic compound due to the presence of a stereogenic center in the ethanamine moiety. Its chemical structure can be represented by the formula , with a molecular weight of approximately 225.12 g/mol. The compound is often sourced from commercial suppliers and is used as a building block in synthetic chemistry and medicinal research .
The synthesis of (S)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride typically involves several key steps:
In industrial settings, large-scale production may involve continuous flow reactors and automated systems to optimize reaction parameters for high yield and purity. This includes precise control over temperature, pressure, and reactant concentrations.
The molecular structure of (S)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride features:
(S)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of (S)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is influenced by the methoxy group and the chiral center, which enhance binding affinity and selectivity .
Relevant data on solubility and stability indicate that modifications to the structure can significantly impact these properties, which are critical for optimizing biological activity .
(S)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride has several scientific uses:
This compound's distinctive properties make it valuable in developing new therapeutic agents and enhancing our understanding of biochemical interactions.
The synthesis of the chiral pyridine core in (S)-1-(2-methoxypyridin-4-yl)ethanamine dihydrochloride relies critically on regioselective nucleophilic substitutions. Key industrial routes begin with 2,6-dibromo-3-aminopyridine, where sodium methoxide enables selective methoxylation at the ortho-position to yield 6-bromo-2-methoxy-3-aminopyridine (12a) with >95% regioselectivity [7]. Subsequent N-formylation via in situ-generated formic anhydride produces formamide intermediate 13a, which undergoes nucleophilic displacement with chloropropanone to install the ketone functionality essential for cyclization [7].
A significant advancement involves palladium-mediated Heck coupling using n-butylvinylether, followed by acidic hydrolysis to generate acetylpyridine 16a in 85% yield. Final bromination at the acetyl group provides electrophilic fragment 17a, enabling downstream C–N bond formation with ammonia to assemble the ethanamine backbone [7]. Challenges in demethylation during bromination are mitigated through diluted reaction conditions at 0–5°C [7].
Table 1: Key Nucleophilic Functionalization Steps
Starting Material | Reaction | Reagents/Conditions | Intermediate | Yield |
---|---|---|---|---|
2,6-Dibromo-3-aminopyridine | Methoxylation | NaOMe, DMF, 80°C | 6-Bromo-2-methoxy-3-aminopyridine | 92% |
Compound 12a | N-Formylation | (HCO)₂O, Pyridine, 25°C | Ketoformamide 13a | 88% |
Compound 13a | Alkylation | ClCH₂C(O)CH₃, K₂CO₃ | Bromoacetophenone 17a | 82% |
Achieving high enantiomeric excess (ee) in the target compound employs three primary strategies: chiral HPLC separation, enzymatic resolution, and diastereomeric salt crystallization. Racemic 1-(2-methoxypyridin-4-yl)ethanamine precursors are resolved using preparative chiral HPLC with amylose-based stationary phases (Chiralpak AD-H), yielding the (S)-enantiomer with >99.5% ee but requiring multiple cycles that reduce throughput to ~40% [3] [4].
Industrial-scale processes favor diastereomeric crystallization with (‒)-di-p-toluoyl-D-tartaric acid (DTTA), exploiting differential solubility of the (R)- and (S)-amine salts in ethanol/water mixtures. This achieves 97% ee in a single crystallization step, with yields exceeding 78% after salt breaking and HCl reprotonation [3]. Enzymatic methods using lipases (e.g., CAL-B) selectively acylate the (R)-enantiomer with vinyl acetate, leaving the desired (S)-amine enantiopure (98% ee) after hydrolysis, though substrate inhibition limits substrate loading to ≤5% w/v [4].
Table 2: Comparison of Chiral Resolution Methods
Method | Chiral Agent/Conditions | ee (%) | Yield | Scale Limitation |
---|---|---|---|---|
Chiral HPLC | Chiralpak AD-H, hexane:IPA (90:10) | >99.5 | 38–42% | Preparative column loading ≤1 g |
Diastereomeric Salt | (‒)-DTTA, EtOH/H₂O, 5°C | 97 | 78% | None |
Enzymatic Resolution | CAL-B, vinyl acetate, pH 7.5 | 98 | 45% | Substrate ≤5% w/v |
Dihydrochloride salt formation is pivotal for stabilizing the amine and enhancing crystallinity. Optimized protocols dissolve the free base of (S)-1-(2-methoxypyridin-4-yl)ethanamine in anhydrous ethyl acetate and treat it with 2.2 equivalents of HCl gas in isopropanol at 0–5°C, achieving 95% salt precipitation efficiency [2]. Solvent screening reveals that ethereal solvents (THF, diethyl ether) induce rapid precipitation but trap solvents, reducing purity to ≤90%, while ethyl acetate yields free-flowing crystals with <0.5% residual solvents [2] [7].
Stoichiometry control is critical: Substoichiometric HCl (≤1.8 eq) leads to hygroscopic mono-hydrochloride salts, whereas excess HCl (>3 eq) causes decomposition via pyridine N-protonation. The ideal 2.2:1 HCl:amine ratio provides consistent 225.12 g/mol dihydrochloride crystals (matching MW in [1]). Post-precipitation, crystals are washed with cold acetonitrile to remove acidic impurities, followed by drying under vacuum (40°C) to achieve water content ≤0.2% (Karl Fischer) [2] [3].
Table 3: Hydrochloride Salt Crystallization Optimization
Solvent System | HCl Equivalents | Temperature | Crystal Form | Purity |
---|---|---|---|---|
Ethyl acetate/IPA | 2.2 | 0–5°C | Free-flowing powder | 99.5% |
THF | 2.0 | 25°C | Agglomerated lumps | 91.2% |
Diethyl ether | 2.5 | ‒10°C | Fine crystals (solvent-trapped) | 89.8% |
Scaling this synthesis faces hurdles in catalyst costs, purification bottlenecks, and thermal sensitivity. The Heck coupling step consumes 5 mol% Pd(OAc)₂, contributing to >30% of total production costs. Implementing continuous flow hydrogenation with Pd/C catalysts reduces Pd loading to 0.5 mol% via efficient catalyst recycling, while suppressing dehalogenation side products to <1% [3] [7].
Purification of the final dihydrochloride demands precise control: Traditional batch crystallization in ethyl acetate causes variable crystal size distributions (10–500 μm), complicating filtration. Switching to anti-solvent crystallization (acetonitrile/water) with controlled cooling ramps (0.5°C/min) yields uniform crystals (50–100 μm), cutting filtration time by 70% [3]. Thermal degradation studies reveal that intermediates decompose above 80°C, necessitating low-temperature bromination (≤20°C) and short residence times in evaporators [7].
Overall process yield gains derive from:
Table 4: Industrial Process Challenges and Solutions
Challenge | Consequence | Mitigation Strategy | Yield Improvement |
---|---|---|---|
High Pd cost in coupling | 30% production cost | Continuous flow hydrogenation (Pd/C) | Pd loading ↓ from 5 → 0.5 mol% |
Crystal size variability | Filtration >12 hours | Anti-solvent crystallization (MeCN/H₂O) | Filtration time ↓ 70% |
Thermal degradation | Purity ≤90% | Bromination ≤20°C, short evaporator residence | Purity ↑ to 99.3% |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: